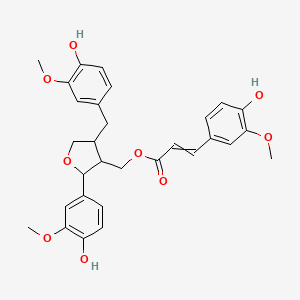

9-O-Feruloyllariciresinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCVTSCCNBWCZ-QPDANWEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"9-O-Feruloyllariciresinol chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyllariciresinol is a naturally occurring lignan derivative that has garnered interest within the scientific community for its potential therapeutic properties. Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While direct experimental data for some properties of this specific compound are limited, this guide synthesizes available information and provides insights based on related compounds.

Chemical Structure and Properties

This compound is characterized by a core lariciresinol structure esterified with a ferulic acid moiety at the 9-position.

Chemical Structure:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂O₉ | --INVALID-LINK--[1], --INVALID-LINK--[2][3] |

| Molecular Weight | 536.57 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[2][3] |

| CAS Number | 60337-67-9 | --INVALID-LINK--[1], --INVALID-LINK--[4] |

| Boiling Point (Predicted) | 726.9 ± 60.0 °C | --INVALID-LINK--[5] |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | --INVALID-LINK--[5] |

| Purity | ≥98% | --INVALID-LINK--[5] |

| Storage | 2-8°C, dry, closed | --INVALID-LINK--[6] |

Spectroscopic Data

Experimental Protocols

Isolation from Phyllanthus niruri

This compound has been reported to be isolated from the plant Phyllanthus niruri[5]. While a specific, detailed protocol for the isolation of this particular compound is not widely published, a general methodology based on the fractionation of Phyllanthus niruri extracts can be proposed. This serves as a foundational workflow for researchers aiming to isolate this and other lignans.

Methodology Details:

-

Extraction: The dried and powdered whole plant material of Phyllanthus niruri is extracted with a suitable solvent, such as 75% ethanol, to obtain a crude extract[7].

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. Lignans like this compound are typically found in the ethyl acetate fraction[7].

-

Chromatographic Separation: The ethyl acetate fraction is further purified using column chromatography techniques. Silica gel or Sephadex are common stationary phases for the separation of lignans.

-

Final Purification: High-performance liquid chromatography (HPLC) is often employed for the final purification of the compound to achieve high purity.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (1H, 13C, COSY, HMBC, HSQC), mass spectrometry (MS), and infrared (IR) spectroscopy.

Biological Activity and Potential Signaling Pathways

While direct experimental evidence for the biological activities of this compound is emerging, its structural components, lariciresinol and ferulic acid, are well-studied. Based on the known activities of these and related compounds, this compound is anticipated to possess significant anti-inflammatory, antioxidant, and potentially anti-cancer properties[6]. The likely mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: NF-κB and MAPK Pathways

Inflammation is a critical process in many diseases, and its regulation is a key therapeutic target. The NF-κB and MAPK signaling pathways are central to the inflammatory response. Ferulic acid and other structurally similar polyphenols have been shown to inhibit these pathways. It is plausible that this compound exerts anti-inflammatory effects through similar mechanisms.

Antioxidant Activity: Nrf2 Pathway

The antioxidant properties of phenolic compounds are well-documented. Ferulic acid is a potent antioxidant that can scavenge free radicals. Additionally, many polyphenols can activate the Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes. It is hypothesized that this compound may also exert its antioxidant effects through the activation of this protective pathway.

Potential in Cancer Prevention

The modulation of signaling pathways involved in inflammation and oxidative stress is closely linked to cancer prevention. Chronic inflammation and oxidative DNA damage are known contributors to carcinogenesis. By potentially inhibiting NF-κB and MAPK pathways and activating the Nrf2 pathway, this compound may help to mitigate these cancer-promoting processes. Further research is warranted to investigate its direct effects on cancer cell proliferation, apoptosis, and angiogenesis.

Conclusion

This compound is a promising natural product with the potential for significant biological activities. While further research is needed to fully elucidate its physicochemical properties, establish detailed experimental protocols, and confirm its precise mechanisms of action, the existing knowledge on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers interested in exploring the scientific and medicinal potential of this compound.

References

- 1. parchem.com [parchem.com]

- 2. Bioguided Fraction and Isolation of the Antitumor Components from Phyllanthus niruri L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-O-Feruloyllariciresil | 60337-67-9 [amp.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Unveiling the Botanical Origins of 9-O-Feruloyllariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyllariciresinol is a lignan derivative that has garnered interest within the scientific community for its potential biological activities. Lignans, a diverse group of polyphenolic compounds found in plants, are known for their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its identification in specific plant species and outlining the methodologies for its extraction and characterization. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

Current scientific literature indicates that this compound is a relatively rare lignan, having been identified in a limited number of plant species. The primary sources identified to date belong to the Thymelaeaceae family, a group of plants known for producing a rich diversity of bioactive secondary metabolites.

Quantitative Data Summary

To date, comprehensive quantitative analyses of this compound across a wide range of plant species are not extensively available in the public domain. The compound's rarity means that most studies have focused on its isolation and structural elucidation rather than quantification. However, the following table summarizes the plant species from which this compound has been isolated. Further research is required to determine the concentration of this compound in various plant tissues.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Wikstroemia scytophylla | Thymelaeaceae | Stems | [1] |

Note: The concentration of this compound in these sources has not been reported in the cited literature. The presence of the compound was confirmed through isolation and structural identification.

Experimental Protocols

The isolation and identification of this compound from plant material involves a multi-step process combining extraction and chromatographic techniques, followed by spectroscopic analysis for structural confirmation.

General Extraction and Isolation Workflow

A generalized workflow for the extraction and isolation of this compound from plant material is presented below. This process is based on standard phytochemical methodologies.

References

Unveiling 9-O-Feruloyllariciresinol: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 9-O-Feruloyllariciresinol, a lignan of significant interest. The document details the initial identification of this compound from its natural source, Phyllanthus niruri, and presents a consolidated experimental protocol for its extraction and purification. Furthermore, it compiles the available quantitative and spectroscopic data essential for its identification and discusses its potential biological significance in the context of related lignans. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a member of the lignan family, has been identified as a constituent of the medicinal plant Phyllanthus niruri. This guide synthesizes the available scientific literature to provide a detailed technical account of this specific lignan.

Discovery and Natural Source

This compound was first reported as a novel lignan isolated from the medicinal plant Phyllanthus niruri (family Euphorbiaceae). This plant has a long history of use in traditional medicine for treating a variety of ailments, which has prompted extensive phytochemical investigations. The discovery of this compound added to the complex array of bioactive lignans known to exist in this species.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Phyllanthus niruri involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite of methodologies reported for the isolation of lignans from this plant.

Plant Material and Extraction

-

Plant Material: The aerial parts (leaves and stems) of Phyllanthus niruri are collected, air-dried in the shade, and then coarsely powdered.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. The process is repeated multiple times to ensure complete extraction. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their solubility. Lignans are typically enriched in the less polar fractions.

-

Column Chromatography: The lignan-rich fraction (e.g., the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of the target compound (as monitored by analytical TLC) are further purified using preparative TLC on silica gel plates with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Below is a DOT script visualizing the general workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The available data is summarized below.

| Property | Data |

| Molecular Formula | C₃₀H₃₂O₉ |

| Molecular Weight | 536.57 g/mol |

| CAS Number | 60337-67-9 |

| Appearance | Colorless needles |

| ¹H-NMR (CDCl₃, δ ppm) | Data not explicitly detailed in searches |

| ¹³C-NMR (CDCl₃, δ ppm) | Data not explicitly detailed in searches |

| Mass Spectrometry (MS) | Data not explicitly detailed in searches |

| Yield | Not specified in available search results |

Note: While the existence of this compound is confirmed, detailed NMR and MS data from the primary literature were not retrieved in the searches.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the activities of its parent compound, lariciresinol, and the attached ferulic acid moiety provide insights into its potential therapeutic effects.

Lariciresinol has been shown to possess anti-diabetic properties by inhibiting α-glucosidase and activating the insulin signaling pathway, leading to increased glucose uptake. Ferulic acid is a well-known antioxidant with anti-inflammatory and neuroprotective effects. The combination of these two molecules in this compound suggests a synergistic or unique bioactivity profile.

The potential signaling pathway influenced by the lariciresinol component is the insulin signaling cascade.

The following DOT script illustrates a simplified representation of the insulin signaling pathway potentially activated by lariciresinol.

Conclusion and Future Directions

This compound is a naturally occurring lignan with a chemical structure that suggests significant therapeutic potential. This guide provides a foundational understanding of its discovery and isolation. However, to fully exploit its potential, further research is imperative. Future studies should focus on:

-

The definitive isolation and complete spectroscopic characterization of this compound to establish a comprehensive and publicly available dataset.

-

In-depth investigation of its biological activities, including its antioxidant, anti-inflammatory, anticancer, and metabolic effects.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Development of efficient synthetic routes to enable the production of larger quantities for extensive preclinical and clinical evaluation.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising natural product.

The Biosynthesis of 9-O-Feruloyllariciresinol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Feruloyllariciresinol is a naturally occurring lignan with potential pharmacological activities. Its biosynthesis involves the convergence of two major pathways: the phenylpropanoid pathway, which provides the feruloyl moiety, and the lignan pathway, which generates the lariciresinol backbone. While the biosynthetic steps leading to these precursors are well-established, the final enzymatic step, the feruloylation of lariciresinol, remains an area of active investigation. This technical guide provides a comprehensive overview of the known biosynthetic pathway of this compound, details the enzymes involved, presents available quantitative data, and outlines experimental protocols for their characterization. Furthermore, we propose a putative final step in the pathway and suggest methodologies for the identification and characterization of the responsible acyltransferase.

Introduction

Lignans are a diverse class of diphenolic compounds found in a wide variety of plants. They are formed by the oxidative coupling of two phenylpropanoid units and exhibit a range of biological activities. This compound is a feruloylated lignan, and understanding its biosynthesis is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide will delve into the technical details of its formation, providing a valuable resource for researchers in the field.

The Biosynthetic Pathway to Precursors

The biosynthesis of this compound is a branched pathway that relies on the production of two key intermediates: lariciresinol and feruloyl-Coenzyme A (feruloyl-CoA).

Biosynthesis of Lariciresinol

The formation of lariciresinol begins with the dimerization of two coniferyl alcohol molecules to form pinoresinol. This reaction is followed by a reduction step to yield lariciresinol.

-

Pinoresinol Formation: Two molecules of coniferyl alcohol, derived from the phenylpropanoid pathway, undergo stereospecific coupling to form (+)- or (-)-pinoresinol. This reaction is mediated by dirigent proteins (DPs) and laccases.

-

Lariciresinol Formation: Pinoresinol is then reduced to lariciresinol by the action of pinoresinol-lariciresinol reductases (PLRs) .[1][2][3][4] These enzymes are NADPH-dependent oxidoreductases.

Biosynthesis of Feruloyl-CoA

Feruloyl-CoA, the acyl donor for the final step, is synthesized through the core phenylpropanoid pathway.

-

From Phenylalanine to p-Coumaroyl-CoA: The pathway starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid, which is then activated to its CoA thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).

-

Formation of Feruloyl-CoA: p-Coumaroyl-CoA is hydroxylated by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) to produce caffeoyl-CoA. Subsequently, caffeoyl-CoA is methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) to yield feruloyl-CoA.[5]

The Putative Final Step: Feruloylation of Lariciresinol

The final step in the biosynthesis of this compound is the transfer of the feruloyl group from feruloyl-CoA to the 9-hydroxyl position of lariciresinol. To date, the specific enzyme catalyzing this reaction has not been definitively identified in the scientific literature.

Based on known enzymatic reactions in plant secondary metabolism, it is highly probable that this reaction is catalyzed by a member of the BAHD acyltransferase family . These enzymes are known to utilize acyl-CoA donors to acylate a wide range of acceptor molecules, including other lignans and various phenolic compounds.

The proposed reaction is:

Lariciresinol + Feruloyl-CoA → this compound + CoA-SH

Quantitative Data

Quantitative data for the enzymes involved in the biosynthesis of the precursors of this compound is limited and varies between plant species and experimental conditions. The following table summarizes some of the available data for pinoresinol-lariciresinol reductases.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| PLR1 | Linum usitatissimum | (+)-Pinoresinol | 1.8 | 13.5 | Xia, Z. Q. et al. (2000). J. Biol. Chem. |

| PLR | Thuja plicata | (+)-Pinoresinol | 5.6 | 2.9 | Fujita, M. et al. (1999). Bull. Nara Univ. Educ. |

Note: This table is not exhaustive and represents examples from the literature. Kinetic parameters can vary significantly based on assay conditions.

Experimental Protocols

This section provides generalized methodologies for the key experiments required to study the biosynthesis of this compound.

Pinoresinol-Lariciresinol Reductase (PLR) Assay

Objective: To determine the enzymatic activity of PLR in converting pinoresinol to lariciresinol.

Materials:

-

Plant protein extract or purified PLR enzyme

-

(+)-Pinoresinol (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the protein extract.

-

Initiate the reaction by adding (+)-pinoresinol.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase, evaporate to dryness, and resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC, monitoring at a wavelength of 280 nm.

-

Quantify the amount of lariciresinol produced by comparing the peak area to a standard curve.

Identification and Characterization of the Putative Feruloyl-CoA:Lariciresinol 9-O-Acyltransferase

Objective: To identify and characterize the enzyme responsible for the feruloylation of lariciresinol.

A. Candidate Gene Identification (Bioinformatic Approach):

-

Search plant genome and transcriptome databases for sequences homologous to known BAHD acyltransferases.

-

Perform co-expression analysis with known lignan biosynthesis genes (e.g., PLR, CCoAOMT) in plant species known to produce this compound. Genes that show a similar expression pattern are strong candidates.

B. Heterologous Expression and Enzyme Assay:

-

Clone the candidate acyltransferase genes into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

Express the recombinant protein in a suitable host system.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Perform an enzyme assay similar to the PLR assay, but with lariciresinol and feruloyl-CoA as substrates.

-

Analyze the reaction products using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound.

C. Kinetic Characterization:

-

Once activity is confirmed, perform kinetic analyses by varying the concentrations of lariciresinol and feruloyl-CoA to determine the Km and Vmax values for the enzyme.

Visualizations

Biosynthesis Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 4. Evolutionarily Distinct BAHD N-Acyltransferases Are Responsible for Natural Variation of Aromatic Amine Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 9-O-Feruloyllariciresinol: Information Not Available

A comprehensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, for the compound 9-O-Feruloyllariciresinol has yielded no specific results. Despite employing various search strategies, including inquiries about its isolation, synthesis, and structural elucidation, no publications containing the requested quantitative NMR and MS data or detailed experimental protocols for this specific molecule could be identified.

The search for information on related compounds, such as lignans and feruloyl esters, provided general methodologies for spectroscopic analysis in this class of natural products. However, these results did not contain the specific data required for this compound.

Consequently, it is not possible to provide the requested in-depth technical guide with the following components:

-

Quantitative Data Presentation: No NMR (¹H, ¹³C) or MS data tables for this compound could be compiled as no source data was found.

-

Experimental Protocols: Detailed methodologies for the acquisition of NMR and MS data for this specific compound are not available in the public domain based on the conducted searches.

-

Mandatory Visualization: Without experimental data and established signaling pathways or workflows for this compound, a relevant and accurate diagram using Graphviz (DOT language) cannot be generated.

It is recommended that researchers seeking this information consult specialized chemical databases or consider primary research involving the isolation or synthesis of this compound to generate the desired spectroscopic data.

In-Depth Technical Guide: Physicochemical Characteristics of 9-O-Feruloyllariciresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Feruloyllariciresinol is a naturally occurring lignan that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the lignan family, it is structurally characterized by the coupling of two phenylpropanoid units. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its molecular structure, and summarizes its potential biological activities based on the properties of related lignans and ferulic acid derivatives. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. While comprehensive experimental data remains limited in publicly accessible literature, the following information has been compiled from available resources.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂O₉ | [1][2] |

| Molecular Weight | 536.58 g/mol | [1][2] |

| CAS Number | 60337-67-9 | [1] |

| Appearance | Not specified in available literature | - |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

| Storage | 2-8℃, dry, closed | [1] |

Note: The lack of experimentally determined melting and boiling points in the reviewed literature highlights a significant gap in the comprehensive characterization of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound. Although specific spectra for this compound are not widely published, general characteristics can be inferred from its structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its phenolic and feruloyl moieties. The conjugated system in the ferulic acid portion of the molecule would likely result in significant UV absorbance.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (phenolic) | ~3600-3200 (broad) |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic) | ~3000-2850 |

| C=O (ester) | ~1750-1735 |

| C=C (aromatic) | ~1600 and ~1475 |

| C-O (ester, ether) | ~1300-1000 |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological analysis of this compound are not extensively documented in the available literature. However, general methodologies for the study of lignans can be adapted.

Isolation and Purification

This compound has been isolated from Riesling wine.[3][4] A general workflow for the isolation of lignans from plant material is as follows:

Antioxidant Activity Assays

The antioxidant potential of lignans is often evaluated using various in vitro assays.

Table 3: Common Antioxidant Assays for Lignans

| Assay | Principle |

| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. |

| ABTS Radical Scavenging | Measures the ability of the compound to scavenge the ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the compound to reduce the ferric-tripyridyltriazine complex to the ferrous form. |

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the activities of related lignans and ferulic acid derivatives suggest potential in several therapeutic areas. Lignans are known to possess antioxidant, anti-inflammatory, and neuroprotective properties.[5][6][7][8]

Potential Anti-inflammatory and Antioxidant Mechanisms

Lignans and other phenolic compounds often exert their anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation. Lignans may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[5][7]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: MAPKs are involved in cellular responses to a variety of stimuli and play a role in inflammation. Inhibition of this pathway by lignans can also lead to reduced inflammation.[7]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Activation of this pathway by phenolic compounds can lead to the expression of antioxidant enzymes, thus protecting cells from oxidative damage.[9]

Potential Neuroprotective Effects

Ferulic acid and its derivatives have been investigated for their neuroprotective properties.[10] These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation, key factors in neurodegenerative diseases.[10]

Conclusion and Future Directions

This compound is a lignan with potential for further investigation in the fields of pharmacology and medicinal chemistry. This guide summarizes the currently available, though limited, physicochemical data and outlines the probable biological activities based on its chemical class. Significant research is required to fully characterize this compound. Future studies should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

-

Detailed Spectroscopic Analysis: Publication of fully assigned ¹H and ¹³C NMR spectra, as well as comprehensive UV-Vis and IR spectral data.

-

Isolation and Synthesis: Development and publication of detailed protocols for the efficient isolation from natural sources or chemical synthesis to ensure a consistent supply for research.

-

Biological Evaluation: In-depth in vitro and in vivo studies to confirm and elucidate the specific antioxidant, anti-inflammatory, and neuroprotective mechanisms of this compound and to identify the specific signaling pathways it modulates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lariciresinol 4-O-glucoside | CAS:143663-00-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. Lignans from the bark of Eucommia ulmoides inhibited Ang II-stimulated extracellular matrix biosynthesis in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. mdpi.com [mdpi.com]

Preliminary Biological Activity Screening of 9-O-Feruloyllariciresinol: A Technical Guide

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse pharmacological activities. 9-O-Feruloyllariciresinol, a derivative of lariciresinol, is a lignan of increasing interest. This guide outlines a systematic approach to the preliminary biological activity screening of this compound, providing a template for data presentation, experimental protocols, and visualization of molecular pathways. The following sections detail the potential biological activities based on studies of its core structure, lariciresinol.

Quantitative Data Summary

The preliminary screening of a novel compound involves assessing its activity across various biological assays. The following tables summarize the quantitative data for Lariciresinol, which can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Bioactivity of Lariciresinol

| Biological Activity | Assay/Model | Target | Result Type | Value | Reference |

| Anti-diabetic | α-glucosidase inhibition | α-glucosidase | IC50 | 6.97 µM | [1][2] |

| Anti-diabetic | α-glucosidase inhibition | α-glucosidase | Ki | 0.046 µM | [1] |

| Antifungal | Broth microdilution | Candida albicans | MIC | 25 µg/mL | [1] |

| Antifungal | Broth microdilution | Trichosporon beigelii | MIC | 12.5 µg/mL | [1] |

| Antifungal | Broth microdilution | Malassezia furfur | MIC | 25 µg/mL | [1] |

| Anticancer | Cell Viability (HepG2) | - | IC50 | Not specified | [3] |

| Anticancer | Apoptosis (SKBr3 cells) | - | Concentration | 100-400 µg/mL | [1] |

Table 2: In Vivo Bioactivity of Lariciresinol

| Biological Activity | Animal Model | Dosing Regimen | Key Findings | Reference |

| Anti-diabetic | Streptozotocin-induced diabetic mice | 10 mg/kg, p.o., 3 weeks | Decreased blood glucose, increased insulin levels | [1][2] |

| Anti-arthritic | Complete Freund's adjuvant-induced arthritic rats | 10-30 mg/kg, i.p., 28 days | Inhibition of arthritis | [1] |

| Antitumor | Mammary tumor-bearing rats | 3-15 mg/kg, p.o., daily, 9 weeks | Inhibition of tumor growth and angiogenesis | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are example methodologies for key experiments based on studies with Lariciresinol.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in the same buffer.

-

Incubation: In a 96-well plate, add 50 µL of the test compound (dissolved in DMSO and diluted with buffer) at various concentrations. Add 50 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Absorbance Measurement: Incubate the plate at 37°C for 20 minutes. Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage inhibition of enzyme activity compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

Protocol:

-

Fungal Inoculum Preparation: Grow the fungal strains in an appropriate broth medium (e.g., Sabouraud Dextrose Broth for Candida species) to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms of action is a critical step in drug discovery. The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known activities of Lariciresinol.

Lariciresinol has been shown to modulate several key signaling pathways involved in inflammation, cancer, and metabolic diseases.[1][4]

Conclusion

This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. By utilizing the established data and methodologies for the related compound, Lariciresinol, researchers can efficiently design and execute studies to elucidate the therapeutic potential of this novel lignan. The presented tables, protocols, and pathway diagrams offer a standardized approach to data presentation and interpretation, facilitating clear communication and comparison within the scientific community. Future research should focus on obtaining specific quantitative data for this compound to validate and expand upon the potential activities suggested by its structural analogue.

References

Unveiling 9-O-Feruloyllariciresinol: A Comprehensive Technical Guide on its Taxonomic Distribution, Isolation, and Potential Biological Significance

For Immediate Release

This technical guide provides an in-depth exploration of the lignan 9-O-Feruloyllariciresinol, a natural compound of growing interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document details its known taxonomic distribution, provides a comprehensive experimental protocol for its isolation and characterization, and discusses its potential biological activities, laying the groundwork for future research and development.

Taxonomic Distribution

The known natural occurrence of this compound is currently limited to the plant species Daphne oleoides. Lignans, a diverse class of phenylpropanoid dimers, are widely distributed throughout the plant kingdom and have been isolated from various plant families. However, this compound has been specifically identified as a constituent of Daphne oleoides, a member of the Thymelaeaceae family. Further research is required to explore its potential presence in other species within the Daphne genus and the broader plant kingdom.

| Family | Genus | Species | Plant Part | Yield (mg) | Reference |

| Thymelaeaceae | Daphne | oleoides | Whole plant | 18 | [1] |

Experimental Protocols: Isolation and Characterization of this compound from Daphne oleoides

The following protocol is based on the methodology described by Ullah, Ahmad, and Malik in their 1999 publication in Phytochemistry[1].

Plant Material and Extraction

The entire Daphne oleoides plant is collected, shade-dried, and coarsely powdered. The powdered plant material (100 kg) is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in water and partitioned successively with different solvents to separate compounds based on their polarity. This typically involves sequential extraction with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction of interest for the isolation of this compound is the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the target compound.

-

Column Chromatography (CC): The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound are further purified using preparative TLC on silica gel plates with a suitable solvent system (e.g., CHCl₃-MeOH, 9:1).

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HREI-MS) is used to determine the molecular formula (C₃₀H₃₂O₉).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the proton environment in the molecule. Key signals for this compound include those for the aromatic protons of the lariciresinol and feruloyl moieties, methoxy groups, and the protons of the tetrahydrofuran ring.

-

¹³C-NMR: Provides information on the carbon skeleton of the molecule.

-

2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons and to confirm the overall structure and the point of attachment of the feruloyl group.

-

-

Infrared (IR) Spectroscopy: Reveals the presence of functional groups such as hydroxyl (-OH), ester carbonyl (C=O), and aromatic rings.

-

Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of the phenolic and cinnamic acid chromophores.

The workflow for the isolation and characterization of this compound is depicted in the diagram below.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on related lignans provides insights into its potential biological activities. Lignans, as a class of compounds, are known to possess a wide range of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties.

Cytotoxic Activity

Studies on lignans isolated from Daphne species have demonstrated cytotoxic activity against various cancer cell lines. For instance, some lignans have shown inhibitory effects against K562 (leukemia), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The cytotoxic potential of lignans is a significant area of interest in cancer research.

The potential mechanism of action for cytotoxic lignans often involves the induction of apoptosis (programmed cell death) and interference with cell cycle progression in cancer cells. The structural features of this compound, particularly the presence of phenolic hydroxyl groups and the ferulic acid moiety, suggest that it may also exhibit cytotoxic properties. Further investigation is warranted to evaluate its efficacy and to elucidate the specific molecular targets and signaling pathways involved.

The logical relationship for investigating the cytotoxic potential of this compound is outlined below.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in drug discovery and development. Its confirmed presence in Daphne oleoides provides a starting point for further phytochemical screening of related species. The detailed experimental protocol provided herein will facilitate its isolation for further biological evaluation.

Future research should focus on:

-

Expanding the Taxonomic Survey: Investigating other Daphne species and related genera to identify new sources of this compound.

-

Quantitative Analysis: Developing and validating analytical methods for the quantification of this compound in plant extracts.

-

Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its cytotoxic, anti-inflammatory, and antioxidant activities.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural compound.

References

Enzymatic Synthesis of 9-O-Feruloyllariciresinol Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyllariciresinol is a lignan of significant interest due to the potential pharmacological activities associated with both its lignan and ferulate moieties. Lignans are known for their diverse biological properties, while ferulic acid is a potent antioxidant. The targeted synthesis of this compound through enzymatic methods offers a green and highly selective alternative to traditional chemical synthesis, minimizing the need for protecting groups and reducing the generation of hazardous waste. This technical guide provides an in-depth overview of the enzymatic synthesis of the key precursors, lariciresinol and activated ferulic acid, and presents model protocols for their enzymatic coupling, based on established lipase-catalyzed feruloylation of similar molecules.

Biosynthesis of Lariciresinol

Lariciresinol is a naturally occurring lignan synthesized in plants via the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to the key monolignol precursor, coniferyl alcohol. Two molecules of coniferyl alcohol then undergo stereospecific coupling, mediated by dirigent proteins, to form pinoresinol.[1] Pinoresinol is subsequently reduced to lariciresinol.

Signaling Pathway for Lariciresinol Biosynthesis

Caption: Biosynthetic pathway of lariciresinol from phenylalanine.

Enzymatic Preparation of Ferulic Acid Esters (Activated Precursors)

For efficient lipase-catalyzed acylation of lariciresinol, an activated form of ferulic acid, such as an ethyl or vinyl ester, is typically used. This is due to the unfavorable reaction equilibrium of direct esterification with the free acid. Lipase-catalyzed transesterification using a ferulate ester as the acyl donor is a common and effective strategy.

Experimental Protocol: Lipase-Catalyzed Synthesis of Ethyl Ferulate

This protocol is adapted from studies on the esterification of ferulic acid.

Materials:

-

Ferulic acid

-

Ethanol (anhydrous)

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Molecular sieves (3 Å)

-

Anhydrous toluene (or other suitable organic solvent)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dried flask, add ferulic acid (1 mmol) and anhydrous ethanol (5 mmol).

-

Add anhydrous toluene (10 mL) and molecular sieves (1 g) to maintain anhydrous conditions.

-

Add Novozym 435 (10% w/w of substrates).

-

Incubate the reaction mixture at 60°C with constant shaking (200 rpm) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter off the enzyme and molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting ethyl ferulate by silica gel column chromatography using a hexane:ethyl acetate gradient.

Enzymatic Synthesis of this compound: A Model Approach

Experimental Workflow for Enzymatic Feruloylation of Lariciresinol

Caption: General workflow for the enzymatic synthesis of this compound.

Model Experimental Protocol: Lipase-Catalyzed Feruloylation of Lariciresinol

Materials:

-

Lariciresinol

-

Ethyl ferulate

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Anhydrous 2-methyl-2-butanol or anhydrous toluene

-

Molecular sieves (3 Å)

Procedure:

-

Dissolve lariciresinol (0.1 mmol) and ethyl ferulate (0.2 mmol, 2 equivalents) in anhydrous 2-methyl-2-butanol (5 mL) in a dried flask.

-

Add molecular sieves (0.5 g) to ensure anhydrous conditions.

-

Add Novozym 435 (50 mg).

-

Seal the flask and incubate at 55°C with magnetic stirring for 48-72 hours. The removal of the ethanol co-product can be facilitated by applying a mild vacuum periodically.[4]

-

Monitor the formation of the product by HPLC, observing the consumption of lariciresinol and the appearance of a new, more nonpolar peak.

-

After the reaction reaches the desired conversion, filter to remove the enzyme and molecular sieves.

-

Wash the enzyme with fresh solvent to recover any adsorbed product.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel flash chromatography to isolate this compound.

Quantitative Data from Model Enzymatic Feruloylation Reactions

The following tables summarize quantitative data from published studies on lipase-catalyzed feruloylation of various substrates. This data can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Lipase-Catalyzed Synthesis of Ferulate Esters

| Substrate | Acyl Donor | Lipase | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Triolein | Ethyl Ferulate | Novozym 435 | Toluene | 60 | 144 | 77 | [4] |

| 1-Octanol | Ethyl Ferulate | Novozym 435 | Toluene | 60 | 48 | 83 | [4] |

| Glycerol | Ferulic Acid | Pectinase PL "Amano" | 85% Glycerol, 5% DMSO | 50 | 24 | 81 | [3] |

| Phosphatidylcholine | Ethyl Ferulate | Novozym 435 | Toluene/Ionic Liquid | 55 | 72 | 50.8 | [2] |

Table 2: Optimization of Reaction Conditions for Feruloylation

| Parameter | Condition | Effect on Yield | Reference |

| Water Content | Increased water | Adverse effect on esterification | [4] |

| Substrate Molar Ratio | Excess acyl donor | Generally increases yield | [4] |

| Co-product Removal | Vacuum application | Improved alcoholysis yield | [4] |

| Solvent | Non-polar organic solvents | Generally effective | [4] |

Conclusion

The enzymatic synthesis of this compound precursors is a feasible and environmentally friendly approach. The biosynthetic pathway to lariciresinol is well-established. While a direct enzymatic synthesis of the final product has not been explicitly reported, established protocols for lipase-catalyzed feruloylation of similar molecules provide a strong foundation for developing a successful synthesis. The use of immobilized lipases, such as Novozym 435, in anhydrous organic solvents with an activated ferulate ester is a promising strategy. The data and protocols presented in this guide offer a comprehensive starting point for researchers to explore and optimize the enzymatic synthesis of this valuable lignan derivative.

References

- 1. Frontiers | Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Esterification of ferulic acid with polyols using a ferulic acid esterase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

A Technical Guide to the In Silico Prediction of 9-O-Feruloyllariciresinol's Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Feruloyllariciresinol is a naturally occurring lignan composed of ferulic acid and lariciresinol moieties. Its parent compounds are known for a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This technical guide outlines a comprehensive in silico workflow to predict and characterize the potential bioactivities of this compound. The methodology encompasses ligand preparation, prediction of ADMET properties, molecular target identification, molecular docking simulations, and signaling pathway analysis. Furthermore, this document provides detailed experimental protocols for the subsequent in vitro validation of the computational predictions, offering a complete roadmap from initial hypothesis to experimental verification for researchers in drug discovery and natural product chemistry.

Introduction

Natural products remain a vital source of chemical diversity for drug discovery. This compound, a lignan ester, is structurally intriguing due to its composition from two bioactive precursors: ferulic acid and lariciresinol. Ferulic acid, a ubiquitous phenolic compound, is well-documented for its potent antioxidant, anti-inflammatory, and anticarcinogenic activities.[1][5][6] These effects are often attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and PI3K/AKT/mTOR.[4][6][7]

Given the pharmacological profile of its constituents, it is hypothesized that this compound may possess significant therapeutic potential. In silico methods provide a rapid, cost-effective, and powerful approach to explore this potential by predicting pharmacokinetic properties, identifying potential protein targets, and elucidating mechanisms of action before embarking on extensive laboratory experiments.[8][9] This guide details a systematic computational workflow to investigate the bioactivity of this compound.

Proposed In Silico Prediction Workflow

The computational investigation of a novel compound's bioactivity follows a structured, multi-step process. This workflow is designed to systematically filter and prioritize predictions, starting from broad pharmacokinetic properties and moving towards specific molecular interactions and biological pathways.

Figure 1: A generalized workflow for in silico bioactivity prediction.

Pharmacokinetic Profile: ADMET Prediction

The initial step in evaluating a potential drug candidate is the assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These characteristics are critical determinants of a compound's bioavailability and safety profile.[10] Machine learning-based tools and web servers can accurately predict these properties from a molecule's structure.[9][11][12]

Predicted ADMET Properties

The following table summarizes the hypothetical ADMET profile for this compound, as would be predicted by a platform like SwissADME or admetSAR.[11][12]

| Property Category | Parameter | Predicted Value | Implication |

| Physicochemical | Molecular Weight | 548.58 g/mol | Moderate size, potential for oral bioavailability |

| LogP (Lipophilicity) | 3.5 - 4.5 | Good balance for membrane permeability | |

| Water Solubility | Moderately Soluble | Adequate for absorption | |

| Absorption | Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) | Low/No | Unlikely to cause central nervous system effects | |

| Distribution | P-glycoprotein Substrate | No | Not likely to be subject to efflux pumps |

| Metabolism | CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |

| CYP450 3A4 Inhibitor | Yes (Potential) | Potential for interaction with co-administered drugs | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Note: The values in this table are illustrative examples based on the known properties of similar phenolic compounds and serve as a template for actual predictive results.

Methodology: ADMET Prediction using Web Servers

Objective: To predict the ADMET properties of this compound.

Protocol:

-

Obtain Ligand Structure: Secure the 2D structure of this compound and convert it to a SMILES (Simplified Molecular Input Line Entry System) string.

-

Access Web Server: Navigate to a public ADMET prediction server such as SwissADME or admetSAR 3.0.[12]

-

Input Molecule: Paste the SMILES string of the compound into the input query box.

-

Run Prediction: Initiate the calculation process. The server will use a combination of fingerprint-based models and quantitative structure-activity relationship (QSAR) algorithms to predict various endpoints.[10][11]

-

Analyze Results: Interpret the output, paying close attention to drug-likeness rules (e.g., Lipinski's rule of five), solubility, permeability, and potential toxicities. Collate this data into a summary table for analysis.

Molecular Target Identification and Docking

Identifying the protein targets with which a compound interacts is fundamental to understanding its mechanism of action. This can be achieved through reverse docking and target prediction servers, followed by detailed molecular docking studies to estimate binding affinity.[8][13]

Potential Protein Targets

Based on the known activities of ferulic acid, potential targets for this compound likely belong to pathways involved in inflammation, cancer, and oxidative stress.

| Target Protein | PDB ID | Function & Pathway Involvement | Associated Bioactivity |

| Cyclooxygenase-2 (COX-2) | 5IKR | Prostaglandin synthesis in inflammation | Anti-inflammatory |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | Pro-inflammatory cytokine signaling | Anti-inflammatory |

| PI3K Gamma (Phosphoinositide 3-kinase) | 1E8X | Cell proliferation, survival, and growth (PI3K/AKT/mTOR pathway) | Anticancer |

| AKT1 (Protein Kinase B) | 4GV1 | Key downstream effector of PI3K signaling | Anticancer |

| NF-kappa-B p50/p65 | 1VKX | Transcription factor regulating inflammatory and immune responses | Anti-inflammatory |

| Keap1 | 4CXT | Negative regulator of Nrf2, a key antioxidant transcription factor | Antioxidant |

Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity using a scoring function.[14][15] A lower binding energy score typically indicates a more stable and favorable interaction.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | -9.8 | Arg120, Tyr355, Ser530 |

| TNF-α | -8.5 | Tyr59, Tyr119, Gln61 |

| PI3K Gamma | -10.2 | Val882, Lys833, Asp964 |

| AKT1 | -9.5 | Lys179, Glu236, Asp292 |

| NF-kappa-B | -8.9 | Arg57, Cys59, Glu63 |

Note: These docking scores are illustrative examples to demonstrate how results would be presented. Actual values must be obtained by running docking simulations.

Methodology: Molecular Docking Protocol

Objective: To predict the binding affinity and interaction patterns of this compound with a selected protein target (e.g., PI3K Gamma).

Tools:

-

Protein Preparation: UCSF Chimera or PyMOL

-

Ligand Preparation: Avogadro or ChemDraw

-

Docking Software: AutoDock Vina

Protocol:

-

Receptor Preparation: a. Download the crystal structure of the target protein (e.g., PDB ID: 1E8X) from the Protein Data Bank. b. Open the structure in UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential protein chains. c. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). d. Save the prepared receptor in .pdbqt format for use with AutoDock Vina.

-

Ligand Preparation: a. Draw the 2D structure of this compound and generate its 3D coordinates. b. Perform energy minimization using a force field like MMFF94. c. Set the rotatable bonds and save the ligand in .pdbqt format.

-

Grid Box Generation: a. Identify the active binding site of the receptor, often by referencing the position of the co-crystallized ligand. b. Define a grid box (search space) that encompasses this entire binding pocket. Record the center coordinates and dimensions of the box.

-

Docking Simulation: a. Use the AutoDock Vina command-line interface, providing the prepared receptor, ligand, and grid box configuration as inputs. b. Execute the docking run. Vina will generate multiple binding poses (typically 9) ranked by their binding energy scores.

-

Results Analysis: a. Visualize the top-ranked docking pose using PyMOL or Discovery Studio. b. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.[16]

Signaling Pathway Analysis

The results from molecular docking can be placed into a broader biological context by mapping the high-affinity targets onto their respective signaling pathways. This helps to formulate a hypothesis about the compound's overall effect on cellular processes.

PI3K/AKT/mTOR Pathway (Anticancer)

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][7] The hypothetical strong binding of this compound to PI3K suggests a potential inhibitory role in this pathway.

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway.

NF-κB Signaling Pathway (Anti-inflammatory)

The NF-κB pathway is crucial for regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] Inhibition of key components like TNF-α can suppress the inflammatory response.

Figure 3: Inhibition of the NF-κB inflammatory pathway via TNF-α.

Protocols for Experimental Validation

In silico predictions must be validated through wet-lab experiments. The following protocols are designed to test the primary predicted bioactivities.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of the compound.

Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[3][17]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO. Create serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Use Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each compound dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100

-

Calculate the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO) via the iNOS enzyme. The amount of NO produced is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[18]

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production relative to the LPS-only control.

-

Anticancer Activity: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to a purple formazan product, which is measured spectrophotometrically.

Protocol:

-

Cell Culture:

-

Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with serial dilutions of this compound for 48 or 72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion

This technical guide presents a robust and systematic in silico framework for the preliminary evaluation of this compound's bioactivity. By integrating ADMET prediction, molecular target identification, and pathway analysis, researchers can efficiently generate data-driven hypotheses regarding the compound's therapeutic potential as an antioxidant, anti-inflammatory, or anticancer agent. The subsequent validation of these computational predictions using the detailed experimental protocols provided herein is a critical step to confirm these activities and advance the compound in the drug discovery pipeline. This combined computational and experimental approach streamlines the investigation of novel natural products, saving significant time and resources.

References

- 1. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsdr.org [ijsdr.org]

- 9. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]

- 11. d-nb.info [d-nb.info]

- 12. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Cytotoxicity and Molecular Docking Studies of the 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Silico Analysis of Ferroptosis-Related Genes and Its Implication in Drug Prediction against Fluorosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 9-O-Feruloyllariciresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyllariciresinol is a lignan of significant interest due to its potential pharmacological activities. This document provides detailed application notes and protocols for its extraction from plant material, with a focus on Urtica dioica (stinging nettle), and subsequent purification. The methodologies outlined are based on established protocols for lignan extraction and purification, providing a solid foundation for researchers.

Data Presentation

Currently, specific quantitative data on the extraction and purification yields of this compound from plant material is not widely published. The following table is provided as a template for researchers to populate with their own experimental data.

| Plant Material | Extraction Method | Purification Method | Yield of Crude Extract ( g/100g ) | Yield of Purified this compound (mg/100g) | Purity (%) |

| Urtica dioica roots | Alkaline Methanol Extraction | Column Chromatography + Prep. HPLC | Data to be determined | Data to be determined | Data to be determined |

| Example Data | Example Data | Example Data | Example Data | Example Data | Example Data |

Experimental Protocols

I. Extraction of Lignans from Urtica dioica (Stinging Nettle)

This protocol is adapted from a method developed for the extraction of lignans from Urtica dioica and is suitable for obtaining a crude extract enriched in this compound.

Materials:

-

Dried and ground roots of Urtica dioica

-

70% Methanol (v/v)

-

Sodium Hydroxide (NaOH)

-

Acetic Acid

-

Thermomixer or shaking water bath

-

Centrifuge

-

Filtration apparatus (e.g., polytetrafluoroethylene membrane, 0.45 µm)

Procedure:

-

Alkaline Hydrolysis and Extraction:

-

Prepare a 300 mM NaOH solution in 70% methanol (v/v).

-

Suspend 30 mg of ground, lyophilized Urtica dioica root material in 1 mL of the alkaline methanol solution.

-

Incubate the suspension in a thermomixer at 60°C with agitation (750 rpm) for 1 hour. This step facilitates the release of lignans from the plant matrix.

-

-

Neutralization:

-

After incubation, cool the extract to room temperature.

-

Add 20 µL of acetic acid to neutralize the extract.

-

-

Clarification:

-

Centrifuge the neutralized extract to pellet the solid plant debris.

-

Carefully collect the supernatant.

-

-

Filtration:

-

Filter the supernatant through a 0.45 µm polytetrafluoroethylene (PTFE) membrane to remove any remaining particulate matter.

-

The resulting filtrate is the crude lignan extract.

-

II. Purification of this compound

The following is a general protocol for the purification of lignans from a crude plant extract. Optimization will be required to achieve high purity of this compound.

A. Solid-Phase Extraction (SPE) - Optional Pre-purification Step

-

Objective: To remove highly polar and non-polar impurities from the crude extract.

-

Stationary Phase: C18 or a similar reversed-phase sorbent.

-

Procedure:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lignan-containing fraction with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze for the presence of this compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

B. Column Chromatography

-

Objective: To perform a bulk separation of the lignan fraction.

-

Stationary Phase: Sephadex LH-20 is a common choice for the separation of polyphenolic compounds like lignans.[1] Silica gel can also be used.

-

Mobile Phase: A gradient of ethanol in water or methanol in water is typically effective for Sephadex LH-20. For silica gel, a non-polar solvent system with a polar modifier (e.g., hexane-ethyl acetate or chloroform-methanol) would be appropriate.

-

Procedure:

-

Pack a column with the chosen stationary phase and equilibrate with the initial mobile phase.

-

Concentrate the lignan-enriched fraction from the SPE step (or the crude extract) and dissolve it in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-